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molecular formula C8H12O4 B1619774 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione CAS No. 6713-72-0

3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione

Cat. No. B1619774
M. Wt: 172.18 g/mol
InChI Key: GZYXPXGNODDCBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05856523

Procedure details

Crude tetramethyl glycolide was prepared by direct liquid phase synthesis from 2-hydroxy-2-methylpropionic acid using m-xylene as the solvent and p-toluene sulfonic acid as the catalyst. The mixture was refluxed using a Dean-Stark tube to remove water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4].C1(C)C=CC(S(O)(=O)=[O:15])=CC=1.[C:19]1([CH3:26])[CH:24]=CC=C(C)[CH:20]=1>>[CH3:6][C:2]1([CH3:7])[O:1][C:20](=[O:15])[C:19]([CH3:26])([CH3:24])[O:5][C:3]1=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)O)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
CUSTOM
Type
CUSTOM
Details
to remove water

Outcomes

Product
Name
Type
product
Smiles
CC1(C(=O)OC(C(=O)O1)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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